molecular formula C21H19N3O4S2 B2564219 (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1173579-42-4

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2564219
CAS No.: 1173579-42-4
M. Wt: 441.52
InChI Key: HJEHNIWXGWKMJP-VMPITWQZSA-N
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Description

The compound “(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a structurally complex molecule featuring a fused thiazolo[5,4-e][1,3]benzothiazole core linked to a (3,4,5-trimethoxyphenyl)propenamide moiety. The trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., colchicine derivatives), suggesting possible antiproliferative or anti-inflammatory properties.

Properties

IUPAC Name

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-11-22-18-16(29-11)7-6-13-20(18)30-21(23-13)24-17(25)8-5-12-9-14(26-2)19(28-4)15(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEHNIWXGWKMJP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Benzothiazole Formation: The benzothiazole ring is often formed by the condensation of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the thiazole-benzothiazole intermediate with the trimethoxyphenylprop-2-enamide moiety under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing thiazole and benzothiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of thiazolo compounds have been evaluated for their antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure can enhance these activities significantly .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazole-based compounds have shown promise in anti-inflammatory applications. Research has indicated that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in inflammatory diseases .

Case Studies

  • Antibacterial Activity Evaluation :
    A study synthesized several thiazolo derivatives and tested their efficacy against bacterial strains. The results indicated that certain modifications on the benzothiazole moiety enhanced antibacterial activity significantly compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Activity Assessment :
    Another investigation focused on the anticancer effects of thiazolo compounds on human cancer cell lines. Results showed that these compounds could inhibit cell growth effectively, with some derivatives demonstrating IC50 values in the low micromolar range against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, emphasizing core differences and shared motifs:

Compound Class Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Thiazolo[5,4-e][1,3]benzothiazole 3,4,5-Trimethoxyphenylpropenamide Hypothesized: Neuroprotective Likely multi-step cyclization
Triazolbenzo[d]thiazoles Triazole-fused benzothiazole Varied aryl/alkyl groups Neuroprotective (in vitro models) Cyclocondensation of thiosemicarbazides
Thiadiazole[3,2-a]triazines Thiadiazole-triazine hybrid Trichloroethylacetamide Intermediate in heterocyclization Sulfuric acid-mediated cyclization
Benzothiazole-amides Benzothiazole Arylpropenamide Anticancer (tubulin inhibition) Ullmann coupling or amide coupling

Key Comparisons

Core Heterocyclic Systems :

  • The target compound’s thiazolo[5,4-e][1,3]benzothiazole core is distinct from the triazolbenzo[d]thiazole system and the thiadiazole-triazine framework . The fused thiazole rings in the target compound may enhance π-π stacking interactions in biological targets compared to single-ring systems.
  • Triazolbenzo[d]thiazoles exhibit neuroprotective effects via antioxidant pathways, suggesting the target compound’s activity may depend on similar redox-modulating mechanisms .

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site binding agents. Analogues like combretastatin A-4 derivatives show potent tubulin polymerization inhibition, implying the target compound may share this mechanism .
  • In contrast, thiadiazole-triazine hybrids prioritize halogenated substituents (e.g., trichloroethyl) for synthetic intermediate stability .

Synthetic Complexity :

  • The target compound likely requires multi-step cyclization to form the fused thiazole system, analogous to the sulfuric acid-mediated cyclization steps in thiadiazole-triazine synthesis .
  • Triazolbenzo[d]thiazoles are synthesized via simpler cyclocondensation, reducing steric hindrance compared to the target compound’s bicyclic core .

Computational and Crystallographic Insights :

  • Hydrogen-bonding patterns in similar compounds (e.g., thioacetamides ) reveal that the trimethoxyphenyl group may participate in C–H···O interactions, stabilizing ligand-receptor complexes.
  • SHELX programs are critical for resolving such structures, particularly for analyzing torsional angles in the propenamide linker, which influence bioavailability.

Research Findings and Implications

  • Activity Prediction : Based on trimethoxyphenyl-bearing analogues, the target compound may exhibit IC₅₀ values in the low micromolar range for tubulin inhibition, though experimental validation is needed.
  • Synthetic Challenges : The fused thiazole system requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid byproducts, as seen in thiadiazole-triazine syntheses .

Notes

Data Limitations : Direct biological data for the target compound are scarce; inferences are drawn from structural analogues.

Methodology : Similarity comparisons rely on graph-based analyses (e.g., Etter’s hydrogen-bonding rules ) and virtual screening principles .

Synthesis : Pathways may require optimization using techniques like X-ray diffraction (e.g., ORTEP-3 ) to confirm intermediate structures.

Biological Activity

The compound (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic derivative featuring a thiazole and benzothiazole moiety. Its structure suggests potential biological activity due to the presence of multiple functional groups that may interact with biological targets. This article reviews the biological activities reported for this compound based on recent studies.

Chemical Structure

The compound can be represented as follows:

 E N 7 methyl 1 3 thiazolo 5 4 e 1 3 benzothiazol 2 yl 3 3 4 5 trimethoxyphenyl prop 2 enamide\text{ E N 7 methyl 1 3 thiazolo 5 4 e 1 3 benzothiazol 2 yl 3 3 4 5 trimethoxyphenyl prop 2 enamide}

Biological Activity Overview

Recent research has highlighted several biological activities associated with this compound and similar derivatives. The following sections detail its pharmacological properties, cytotoxic effects, and other relevant findings.

Cytotoxicity

Studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the sulforhodamine B (SRB) assay against human lung cancer (A549) and renal cancer (TK-10) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Mechanism of Action
2eA5492.4Induces late apoptosis
2hTK-101.0Cell cycle arrest
2jA54910.9Autophagy induction

The results indicated that compounds with electron-donating groups in the meta position significantly enhanced cytotoxicity. For instance, compound 2e showed an IC50 value of 2.4 μg/mL for A549 cells, indicating high potency compared to standard treatments like doxorubicin .

The mechanisms by which these compounds exert their cytotoxic effects include:

  • Induction of Apoptosis : Compounds such as 2e and 2h increased late apoptosis rates significantly in treated cells.
  • Cell Cycle Arrest : The compounds were shown to arrest the cell cycle at various phases in both A549 and TK-10 cells.
  • Autophagy Induction : Some derivatives exhibited potential for inducing autophagy in cancer cells.

Case Studies

Several case studies have explored the biological activity of thiazole and benzothiazole derivatives:

  • Study on Thiazole Derivatives : A study reported that thiazole derivatives demonstrated promising anticancer activity by disrupting mitochondrial function and inducing apoptosis in cancer cell lines .
  • Benzothiazole Compounds : Another investigation highlighted the antibacterial and anticancer properties of benzothiazole derivatives, emphasizing their potential as therapeutic agents against resistant bacterial strains and various cancers .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

Answer: The synthesis involves multi-step heterocyclic reactions, including cyclization and condensation. Key steps include:

  • Cyclization of thioamide intermediates : Use concentrated sulfuric acid as a cyclizing agent under ambient conditions (24–48 hours) to form the thiazolo-benzothiazole core .
  • Condensation with 3,4,5-trimethoxyphenylprop-2-enamide : Employ ethanol or DMF as solvents at 70–100°C for 24–72 hours, followed by column chromatography (e.g., ethyl acetate/light petroleum mixtures) for purification .
  • Critical parameters : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and confirm identity using 1H^1H-NMR (δ 7.20–8.96 ppm for aromatic and amide protons) and IR (ν 1649–1670 cm1^{-1} for C=O/N-H stretches) .

Q. Table 1: Representative Reaction Conditions

StepSolventTemperature (°C)Time (h)Yield (%)
CyclizationH2_2SO4_420–25 (rt)24–4897.4
CondensationEthanol70–10024–7255–76

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the propenamide moiety. Co-crystals of intermediates (e.g., thioacetamides) can be analyzed for bond angles (e.g., C-S-C: 98.5–101.2°) and torsional parameters .
  • 1H^1H-NMR : Key signals include δ 3.75–3.94 ppm (methoxy groups), δ 6.67–8.96 ppm (aromatic protons), and δ 10.22–10.68 ppm (amide NH) .
  • Mass spectrometry (FAB) : Confirm molecular ion peaks (e.g., m/z 384 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

Answer:

  • Systematic SAR studies : Compare analogs with varying substituents (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy phenyl groups). For example, 3,4,5-trimethoxy derivatives exhibit enhanced antifungal activity due to improved membrane penetration .
  • Dose-response assays : Use standardized MIC/MBC protocols to quantify antimicrobial activity. Discrepancies may arise from differences in bacterial strains or assay conditions (e.g., pH, solvent) .
  • Computational modeling : Perform docking studies to assess binding affinity to targets like fungal lanosterol 14α-demethylase. Correlate results with experimental IC50_{50} values .

Q. Table 2: Antimicrobial Activity of Selected Analogs

Compound SubstituentsMIC (μg/mL) C. albicansMIC (μg/mL) S. aureus
3,4,5-Trimethoxyphenyl8.216.5
2,4-Dimethoxyphenyl32.765.4

Q. What strategies optimize reaction yields in the cyclization step?

Answer:

  • Solvent selection : Concentrated H2_2SO4_4 facilitates protonation of thioamide intermediates, accelerating cyclization. Alternatives like polyphosphoric acid may reduce side reactions .
  • Temperature control : Prolonged heating (>24 hours) at 20–25°C minimizes decomposition of heat-sensitive intermediates .
  • Workup modifications : Quench reactions on ice to precipitate products, followed by rigorous washing (water/ethanol) to remove residual acids .

Q. How can X-ray diffraction address challenges in characterizing co-crystallized intermediates?

Answer:

  • Co-crystal analysis : Isolate intermediates (e.g., acetamide/thioacetamide mixtures) and use single-crystal X-ray diffraction to resolve disorder. For example, bond length discrepancies (C=O: 1.21 Å vs. C-S: 1.68 Å) distinguish between amide and thioamide forms .
  • Thermal parameter refinement : Apply anisotropic displacement parameters to model dynamic disorder in co-crystals .

Q. What methodologies validate the compound’s stability under biological assay conditions?

Answer:

  • HPLC stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via UV absorption (λ = 254 nm) .
  • Mass spectrometry : Detect hydrolysis products (e.g., free thiazole or trimethoxyphenyl fragments) .

Data Contradiction Analysis

Q. Why do some analogs show divergent activity in antimicrobial vs. anticancer assays?

Answer:

  • Target selectivity : Trimethoxyphenyl groups may inhibit tubulin polymerization (anticancer) but lack affinity for bacterial topoisomerases .
  • Cellular uptake : LogP values >3.0 enhance membrane permeability in eukaryotic cells but reduce solubility in bacterial media .

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